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molecular formula C17H16FNO3 B8321510 Ethyl 4-[(5-fluoro-2-methylbenzoyl)amino]benzoate

Ethyl 4-[(5-fluoro-2-methylbenzoyl)amino]benzoate

Cat. No. B8321510
M. Wt: 301.31 g/mol
InChI Key: SUWFXALXTIGUJA-UHFFFAOYSA-N
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Patent
US05733905

Procedure details

A mixture of 0.60 g of ethyl 4-[(5-fluoro-2-methylbenzoyl)amino]benzoate 0.60 ml of 10N NaOH, 25 ml of water and 50 ml of absolute ethyl alcohol is heated on a steam bath for 1 hour, cooled and acidified with acetic acid. The resulting solid is filtered and dried in vacuo at 60°-80° C. to give 0.47 g of the desired product as a solid, m.p. 272°-275° C.
Quantity
0.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:22])=[C:6]([CH:21]=1)[C:7]([NH:9][C:10]1[CH:20]=[CH:19][C:13]([C:14]([O:16]CC)=[O:15])=[CH:12][CH:11]=1)=[O:8].[OH-].[Na+].O.C(O)C>C(O)(=O)C>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:22])=[C:6]([CH:21]=1)[C:7]([NH:9][C:10]1[CH:11]=[CH:12][C:13]([C:14]([OH:16])=[O:15])=[CH:19][CH:20]=1)=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
0.6 mL
Type
reactant
Smiles
FC=1C=CC(=C(C(=O)NC2=CC=C(C(=O)OCC)C=C2)C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
25 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated on a steam bath for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The resulting solid is filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 60°-80° C.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=C(C(=O)NC2=CC=C(C(=O)O)C=C2)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.47 g
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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